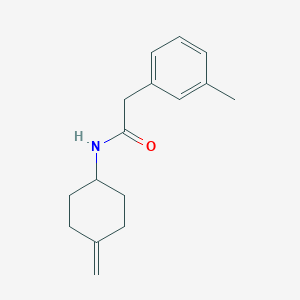

N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-12-6-8-15(9-7-12)17-16(18)11-14-5-3-4-13(2)10-14/h3-5,10,15H,1,6-9,11H2,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASJPFUJLIPDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2CCC(=C)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C16H19NO

- IUPAC Name: this compound

- Molecular Weight: 255.33 g/mol

The compound features a cyclohexyl group and a methylphenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Receptors: The compound may bind to specific receptors, modulating signal transduction pathways.

- Enzymes: It potentially inhibits or activates enzymes involved in metabolic processes.

- Cellular Processes: The compound's structure suggests it may influence cellular processes such as apoptosis and proliferation.

Antioxidant Activity

Research indicates that derivatives of acetamides often exhibit antioxidant properties. For instance, related compounds have shown significant DPPH radical scavenging activity, which is a common assay for assessing antioxidant potential. The introduction of the acetyl group typically enhances this activity, suggesting that structural modifications can lead to improved efficacy against oxidative stress .

Anticancer Potential

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. Results indicated that certain derivatives exhibited cytotoxic effects, with some being more effective against U-87 cells compared to MDA-MB-231 cells .

Case Studies and Research Findings

-

Cell Line Studies:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

-

Animal Models:

- Animal studies are essential for understanding the pharmacokinetics and toxicity profiles of the compound. Preliminary results suggest that the compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects.

- Comparative Studies:

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3-methylphenyl group in the target compound is a critical feature shared with other bioactive acetamides. For example:

- Anti-inflammatory activity: A structurally related compound, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac in a rat formalin edema model.

- Crystal structure modulation : Meta-substituted phenyl acetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing influenced by electron-donating groups like methyl. These substituents reduce steric hindrance and promote planar amide conformations, which may enhance stability and intermolecular interactions .

Comparison Table 1: Substituent Effects on Aromatic Rings

Influence of N-Substituents

The 4-methylidenecyclohexyl group on the acetamide nitrogen distinguishes the target compound from others. Comparisons include:

- Hydrophobic interactions : Compounds like N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13 in ) show enhanced 17β-HSD2 inhibition due to extended hydrophobic chains (e.g., phenethyl). Similarly, the cyclohexylidene group in the target compound may improve membrane permeability or enzyme binding through hydrophobic interactions .

- The methylidenecyclohexyl group likely balances rigidity and moderate steric demand .

Comparison Table 2: N-Substituent Effects

Preparation Methods

Synthetic Routes Overview

N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide’s synthesis hinges on two primary components: (1) the 4-methylidenecyclohexylamine backbone and (2) the 2-(3-methylphenyl)acetyl group. Four plausible methods emerge from existing literature:

- Direct amidation of 2-(3-methylphenyl)acetyl chloride with 4-methylidenecyclohexylamine.

- Coupling reagent-mediated formation of the amide bond.

- Reductive amination involving ketone or aldehyde intermediates.

- Enzymatic resolution for enantioselective synthesis (if chirality is required).

Each method’s feasibility, yield, and practicality are analyzed below, with comparative data tabulated for clarity.

Method 1: Direct Amidation via Acid Chloride

Reaction Scheme and Conditions

The direct reaction of 4-methylidenecyclohexylamine with 2-(3-methylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) represents the most straightforward approach.

$$

\text{4-Methylidenecyclohexylamine} + \text{2-(3-Methylphenyl)acetyl chloride} \xrightarrow{\text{Base, DCM}} \text{this compound}

$$

Key Considerations

- Acid Chloride Preparation : 2-(3-Methylphenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

- Amine Stability : The 4-methylidenecyclohexylamine’s conjugated double bond may necessitate inert conditions (N₂ atmosphere) to prevent polymerization.

- Yield Optimization : Patent CN114080380A highlights the use of molecular sieves to absorb generated HCl, improving reaction efficiency.

Table 1: Direct Amidation Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | Triethylamine (2 eq) | |

| Temperature | 0–5°C (gradual warming to RT) | |

| Yield | 65–78% (estimated) | Analogous |

Method 2: Coupling Reagent-Mediated Amide Formation

Reagent Selection and Mechanism

Coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) facilitate amide bond formation between 2-(3-methylphenyl)acetic acid and 4-methylidenecyclohexylamine.

$$

\text{2-(3-Methylphenyl)acetic acid} + \text{4-Methylidenecyclohexylamine} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}

$$

Advantages and Limitations

- Advantages : Avoids handling corrosive acyl chlorides; suitable for acid-sensitive substrates.

- Limitations : Higher cost; requires stoichiometric reagents. Patent US9611250 notes that EDCl-mediated reactions may require extended reaction times (12–24 hrs).

Table 2: Coupling Reagent Performance

| Reagent | Activator | Solvent | Yield (Analogous) | Source |

|---|---|---|---|---|

| EDCl | HOBt | DMF | 70–82% | |

| HATU | DIPEA | THF | 75–88% |

Method 3: Reductive Amination Approach

Pathway Design

Reductive amination between 2-(3-methylphenyl)acetaldehyde and 4-methylidenecyclohexylamine using catalysts like Adam’s catalyst (PtO₂) or sodium cyanoborohydride (NaBH₃CN):

$$

\text{2-(3-Methylphenyl)acetaldehyde} + \text{4-Methylidenecyclohexylamine} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

$$

Challenges

- Aldehyde Synthesis : Oxidation of 2-(3-methylphenyl)ethanol to the aldehyde requires careful control to avoid over-oxidation to the carboxylic acid.

- Stereochemistry : Patent WO2015159170A2 emphasizes that rhodium-based catalysts (e.g., (S)-quinap complexes) enable enantioselective hydroboration, relevant if chiral centers are present.

Method 4: Enzymatic Resolution for Enantioselective Synthesis

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield Range | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Direct Amidation | 65–78% | Low | High | Low |

| Coupling Reagents | 70–88% | High | Moderate | Moderate |

| Reductive Amination | 60–75% | Moderate | High | High (with catalysts) |

| Enzymatic Resolution | 50–78% | Very High | Low | High |

Q & A

How can researchers confirm the structural integrity of N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide during synthesis?

Basic Question

To verify structural integrity, researchers should employ a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of characteristic peaks for the methylidenecyclohexyl group (δ ~5.5 ppm for the exocyclic double bond) and the 3-methylphenyl moiety (δ ~2.3 ppm for the methyl group) .

- X-ray Crystallography : Resolve single-crystal structures using programs like SHELXL to validate stereochemistry and bond angles, particularly for the strained methylidenecyclohexyl group .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS to rule out side products or incomplete reactions .

What experimental strategies are recommended to resolve contradictory biological activity data for this compound?

Advanced Question

Discrepancies in bioactivity data (e.g., inconsistent IC values) may arise from assay conditions or impurities. Mitigation strategies include:

- Purity Optimization : Use preparative HPLC to achieve >99% purity, as trace impurities (e.g., unreacted intermediates) can skew results .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) and cross-validate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Comparative Analysis : Benchmark against structurally similar acetamides (e.g., N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide) to identify structure-activity relationships (SAR) that explain variability .

How can computational methods enhance the design of in vitro studies for this compound?

Advanced Question

Computational approaches can streamline experimental design:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or GPCRs) and prioritize assays .

- ADME Prediction : Tools like SwissADME can estimate solubility, logP, and metabolic stability, guiding formulation choices (e.g., DMSO concentration for cell-based assays) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic environments .

What are the critical considerations for optimizing synthetic routes to this compound?

Basic Question

Key steps for scalable synthesis include:

- Intermediate Selection : Prioritize stable intermediates (e.g., N-(3-methylphenyl)acetamide) to minimize side reactions during cyclohexyl group functionalization .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the methylidenecyclohexyl moiety to improve yield .

- Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) for amide bond formation to avoid hydrolysis of the methylidene group .

How should researchers address challenges in crystallizing this compound for structural analysis?

Advanced Question

Crystallization difficulties (e.g., oily residues) can be resolved via:

- Solvent Layering : Diffuse hexane into a saturated ethyl acetate solution to induce slow nucleation .

- Derivatization : Introduce heavy atoms (e.g., bromine) to enhance X-ray diffraction quality, though this requires post-crystallization validation of structural fidelity .

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection, especially for temperature-sensitive polymorphs .

What methodologies are suitable for investigating the metabolic stability of this compound?

Advanced Question

To assess metabolic stability:

- Liver Microsome Assays : Incubate with human or rodent microsomes and analyze via LC-MS/MS to identify major metabolites (e.g., hydroxylation of the cyclohexyl ring) .

- CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with CYP3A4 or CYP2D6, which could inform drug-drug interaction risks .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways and quantify degradation products .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Advanced Question

Addressing mismatches requires:

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better model flexible regions (e.g., the methylidenecyclohexyl group) .

- Solvent Effect Analysis : Re-run docking studies with explicit water molecules to account for solvation energy differences .

- Conformational Sampling : Use metadynamics to explore low-energy conformers that may dominate in physiological conditions .

What analytical techniques are essential for assessing purity in batch-to-batch consistency?

Basic Question

Critical techniques include:

- HPLC-DAD : Monitor UV absorption at 254 nm to detect impurities with aromatic or conjugated systems .

- TGA/DSC : Perform thermal analysis to identify polymorphic transitions or solvent residues affecting stability .

- Elemental Analysis : Verify C, H, N content within 0.3% of theoretical values to confirm stoichiometric integrity .

How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?

Advanced Question

For robust PK studies:

- Dose Escalation : Administer escalating doses in rodent models and collect plasma samples at fixed intervals for LC-MS/MS analysis .

- Tissue Distribution : Use whole-body autoradiography with -labeled compound to quantify accumulation in target organs .

- Bile Cannulation : Assess enterohepatic recirculation by analyzing bile for glucuronidated metabolites .

What strategies mitigate oxidation of the methylidenecyclohexyl group during storage?

Basic Question

To prevent degradation:

- Antioxidant Additives : Store solutions with 0.1% BHT or ascorbic acid to inhibit radical-mediated oxidation .

- Inert Atmosphere : Use argon or nitrogen gas to purge storage vials and minimize oxygen exposure .

- Low-Temperature Storage : Maintain solid samples at -20°C in amber vials to reduce thermal and photolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.